molecular formula C32H25N7O5 B8137031 (2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

Cat. No.: B8137031
M. Wt: 587.6 g/mol
InChI Key: MLNOOVGSMCJSCE-DEOSSOPVSA-N
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Description

KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter that facilitates the uptake of large neutral amino acids across the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: KMH-233 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis typically begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions to form the final product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of KMH-233 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The compound is typically produced in bulk quantities and is available for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: KMH-233 primarily undergoes inhibition reactions where it binds to the LAT1 transporter, blocking the uptake of amino acids. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The primary reagent involved in the activity of KMH-233 is the LAT1 transporter. The compound binds to the transporter under physiological conditions, inhibiting its function. The major product of this reaction is the inhibition of amino acid uptake, leading to reduced cell growth and increased apoptosis in cancer cells .

Scientific Research Applications

KMH-233 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: KMH-233 is used as a tool compound to study the function and inhibition of LAT1. .

    Biology: In biological research, KMH-233 is used to investigate the role of LAT1 in various physiological and pathological processes. .

    Medicine: KMH-233 has shown promise as an anti-cancer agent. It inhibits the growth of cancer cells by blocking the uptake of essential amino acids, leading to increased apoptosis. .

    Industry: KMH-233 is used in the pharmaceutical industry for the development of new cancer therapies. .

Mechanism of Action

KMH-233 exerts its effects by selectively inhibiting the LAT1 transporter. LAT1 is responsible for the uptake of large neutral amino acids, which are essential for cell growth and survival. By binding to LAT1, KMH-233 blocks the transport of these amino acids into the cell, leading to reduced cell growth and increased apoptosis. The compound specifically targets the LAT1 transporter without affecting other amino acid transporters, making it a highly selective inhibitor .

Comparison with Similar Compounds

KMH-233 is unique in its high selectivity and potency as a LAT1 inhibitor. Similar compounds include:

KMH-233 stands out due to its high selectivity for LAT1 and its ability to enhance the efficacy of other chemotherapeutic agents even at low concentrations .

Properties

IUPAC Name

(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOOVGSMCJSCE-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@@H](C(=O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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